molecular formula C19H20N6O3S B2667304 2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide CAS No. 2094439-64-0

2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide

Cat. No. B2667304
M. Wt: 412.47
InChI Key: WPCJAUPGVFSGQF-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-aminopyrimidine . It’s part of a class of compounds that have been prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The compound differs from others in its class by the substitutions of its amino group and of its phenyl ring .


Synthesis Analysis

The synthesis of this compound involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . For example, the methylthio-pyrimidine hydroiodides were dissolved in CH2Cl2, and the resulting solution was cooled down to 0 °C and 3-chloroperoxybenzoic acid (77%) was added slowly with stirring and cooling .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Future Directions

The future directions for this compound could involve further testing of its biological activities, particularly its antitrypanosomal and antiplasmodial activities . There may also be potential for exploring its use in the treatment of other diseases .

properties

IUPAC Name

5-methyl-2-methylsulfonyl-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S/c1-12-11-20-19(29(2,27)28)23-15(12)18(26)24-16-17(25-9-5-6-10-25)22-14-8-4-3-7-13(14)21-16/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCJAUPGVFSGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)NC2=NC3=CC=CC=C3N=C2N4CCCC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide

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